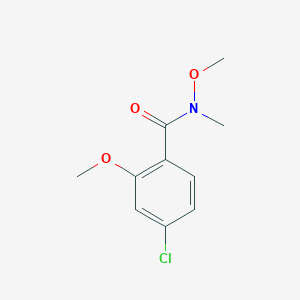

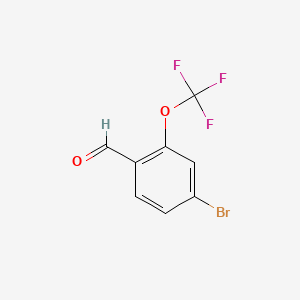

4-氯-N,2-二甲氧基-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 4-Chloro-N,2-dimethoxy-N-methylbenzamide, is a chlorinated benzamide with methoxy and methyl substituents. While the specific compound is not directly studied in the provided papers, related chlorinated benzamides and their derivatives have been synthesized and analyzed for various properties and activities, including cytotoxicity, antitumor activity, and roles in enzymatic reactions .

Synthesis Analysis

The synthesis of chlorinated benzamide derivatives often involves multiple steps, including methylation, chlorination, and amide formation. For example, 2,4-Dimethoxybenezoyl chloride, a related compound, was synthesized by methylation of 2,4-dihydroxybenzoic acid followed by chlorination with SOCl2 . Similarly, the synthesis of N-chloro-N-methoxy-4-nitrobenzamide involved selective formation of N-acetoxy and N-methoxy derivatives . These methods could potentially be adapted for the synthesis of 4-Chloro-N,2-dimethoxy-N-methylbenzamide.

Molecular Structure Analysis

The molecular structure of chlorinated benzamides is characterized by X-ray diffraction methods, which reveal the spatial arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was determined to adopt a monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also used to compare optimized geometric bond lengths and angles with experimental values .

Chemical Reactions Analysis

Chlorinated benzamides participate in various chemical reactions, including reductive chemistry, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction in hypoxic cells . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect their reduction potentials and subsequent chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzamides are influenced by their molecular structure. For example, the degree of pyramidality of the amide nitrogen atom can affect the reactivity of the compound . The electrochemical properties, such as reduction potentials, are crucial for understanding the reactivity under physiological conditions, as seen in the study of hypoxia-selective cytotoxins . Spectroscopic methods, including NMR, MS, and IR, are employed to characterize these compounds and elucidate their properties .

科学研究应用

构象行为分析

一项研究重点关注邻位取代的芳基酰胺低聚物,特别研究了邻位氟和邻位氯-N-甲基苯甲酰胺衍生物。该研究强调了-F取代基微调低聚物骨架刚性的能力,并揭示邻位-Cl取代基不会显着限制骨架柔性。这一见解有助于理解不同的取代基如何影响芳基酰胺低聚物的结构行为,可能会影响新型芳基酰胺折叠体的合理设计(加兰等人,2009 年)。

晶体工程

另一项研究探索了晶体工程中的分子相互作用,特别关注涉及 4-硝基苯甲酸·4-碘吡啶和 3,5-二硝基苯甲酸·4-碘吡啶以及 4-硝基苯甲酰胺·4-碘苯甲酰胺的配合物。该研究阐明了这些晶体结构中氢键和卤素键域中的结构绝缘,并表明极化性较低的溴和氯原子的交叉配对相互作用较不可预测(萨哈、南吉亚和雅斯科尔斯基,2005 年)。

分子合成

在分子合成的领域,开发了一种新型且高效的 (5)-2,3-二甲氧基-N[(1-乙基-2-吡咯烷基)甲基]-5-碘苯甲酰胺(伊皮普瑞德)合成途径,展示了一种新的碘化方法并强调了该化合物作为多巴胺 D2 受体的潜力(约书亚、夏尔马和艾布拉姆斯,2008 年)。

选择性分子识别

一项对苯并咪唑空穴的研究揭示了它通过分子间氢键形成非常稳定的花瓶结构,具有强制性的凹腔。该研究强调了空穴对 4-甲基苯甲酰胺比对 4-甲基苯胺的选择性识别,强调了在设计分子识别系统中的潜在应用(崔等人,2005 年)。

安全和危害

属性

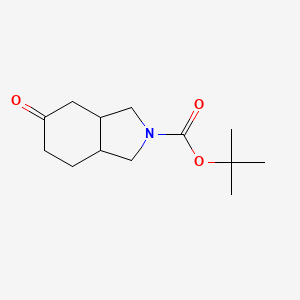

IUPAC Name |

4-chloro-N,2-dimethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQWJRHUICABKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596597 |

Source

|

| Record name | 4-Chloro-N,2-dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N,2-dimethoxy-N-methylbenzamide | |

CAS RN |

205320-02-1 |

Source

|

| Record name | 4-Chloro-N,2-dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)